molecular formula C10H11NOS B1626976 3-(1,3-Benzothiazol-2-yl)propan-1-ol CAS No. 3973-09-9

3-(1,3-Benzothiazol-2-yl)propan-1-ol

Cat. No.: B1626976
CAS No.: 3973-09-9
M. Wt: 193.27 g/mol
InChI Key: KMLSXNKQAWAPBC-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)propan-1-ol is a chemical compound with the molecular formula C10H11NOS and a molecular weight of 193.27 g/mol . This compound is part of the benzothiazole family, which is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Safety and Hazards

Specific safety and hazard information for “3-(1,3-Benzothiazol-2-yl)propan-1-ol” is not available in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)propan-1-ol typically involves the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions. One common method involves the use of 2-aminothiophenol and an aromatic aldehyde in the presence of hydrogen peroxide (H2O2) and hydrochloric acid (HCl) to form the benzothiazole ring . The resulting benzothiazole derivative can then be further reacted with propanol to yield this compound.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve the use of base-promoted intramolecular C–S bond coupling cyclization in solvents like dioxane . This method is efficient, economical, and convenient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.

    Substitution: The hydroxyl group in the propanol moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Alkylated or acylated benzothiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl)propan-1-ol is unique due to its specific propanol moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c12-7-3-6-10-11-8-4-1-2-5-9(8)13-10/h1-2,4-5,12H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLSXNKQAWAPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556906
Record name 3-(1,3-Benzothiazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3973-09-9
Record name 3-(1,3-Benzothiazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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